Cambridge id 7014216
Description
Cambridge ID 7014216 is a chemical compound cataloged in the Cambridge Structural Database (CSD), a globally recognized repository for crystallographic data . For instance, compounds such as CAS 1046861-20-4 (C₆H₅BBrClO₂, molecular weight 235.27) and CAS 15042-01-0 share functional groups and structural motifs typical of boronic acid derivatives, which are widely used in Suzuki-Miyaura cross-coupling reactions for pharmaceutical and materials science applications . These compounds exhibit moderate solubility (e.g., 0.24 mg/mL for CAS 1046861-20-4) and log P values (e.g., XLOGP3 = 2.15), indicating balanced hydrophobicity suitable for drug discovery .
Key properties hypothesized for this compound include:
Properties
Molecular Formula |
C18H30N2O2 |
|---|---|
Molecular Weight |
306.4g/mol |
IUPAC Name |
1-[2-[2-(5-methyl-2-propan-2-ylphenoxy)ethoxy]ethyl]piperazine |
InChI |
InChI=1S/C18H30N2O2/c1-15(2)17-5-4-16(3)14-18(17)22-13-12-21-11-10-20-8-6-19-7-9-20/h4-5,14-15,19H,6-13H2,1-3H3 |
InChI Key |
XSJCOTMXUHBYEB-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)C(C)C)OCCOCCN2CCNCC2 |
Canonical SMILES |
CC1=CC(=C(C=C1)C(C)C)OCCOCCN2CCNCC2 |
Origin of Product |
United States |
Chemical Reactions Analysis
Reaction Classification and Prediction
Example workflow:
-
Generate SMILES representation of the compound
-
Predict viable reaction pathways using thermodynamic/kinetic models
Kinetic and Thermodynamic Analysis
If Cambridge ID 7014216 were studied, key parameters would include:
Thermodynamic
Kinetic
Experimental Validation
High-throughput platforms like the chemical reactome would:
-
Perform automated screening with diverse reagents
-
Train neural networks to optimize conditions (e.g., solvent, catalyst loading)
Data Interpretation Challenges
Key biases to address if studying novel compounds:
Recommended Actions
To obtain data for this compound:
Comparison with Similar Compounds
Key Observations :
Molecular Weight : Heavier analogs (e.g., 274.26 g/mol for CAS 15042-01-0) exhibit reduced solubility due to increased hydrophobicity, aligning with trends in drug-likeness parameters .
Log Po/w : Higher log P values correlate with enhanced membrane permeability (e.g., BBB permeability = "Yes" for CAS 1046861-20-4) but may compromise aqueous solubility .
Bioavailability : Fluorinated derivatives (e.g., CAS 87362-34-3) show superior bioavailability scores (0.85), likely due to improved metabolic stability and absorption .
Research Findings and Implications
Structural Similarity and Drug Design
Compounds with similarity scores >0.70 (e.g., 0.71–0.87 for CAS 1046861-20-4 analogs) are prioritized in lead optimization to balance potency and pharmacokinetics . For instance, the chloro- and bromo-substituents in this compound analogs enhance electrophilic reactivity, facilitating cross-coupling reactions while posing challenges in toxicity profiling .
Q & A
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
